2-Bromo-4-fluoro-3-methyl-1-nitrobenzene
Description
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₂. Its structure comprises a benzene ring substituted at positions 1 (nitro group, -NO₂), 2 (bromo, -Br), 3 (methyl, -CH₃), and 4 (fluoro, -F).
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCCNBQQUKSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-3-methyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, bromination, and fluorination of suitable precursor compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-Bromo-4-fluoro-3-methyl-1-aminobenzene.
Oxidation: Formation of 2-Bromo-4-fluoro-3-carboxylic acid.
Scientific Research Applications
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methyl group can affect the compound’s hydrophobicity and overall molecular stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene with structurally related halogenated nitrobenzene derivatives, highlighting substituent positions, molecular features, and safety data derived from the provided evidence.
Key Observations:
Halogen Variants: Replacement of bromo with chloro (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) reduces molecular weight but introduces differing electronegativity and leaving-group tendencies .
Similarity Scores :
- 1-Bromo-2-fluoro-3-nitrobenzene (similarity score: 0.97) shares nearly identical substituents but lacks the methyl group, suggesting comparable electronic profiles but divergent steric interactions .
Safety and Handling :
- Compounds like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene and 2-Bromo-3-chloro-4-fluoro-1-methylbenzene require immediate removal of contaminated clothing and medical consultation, indicating stringent handling protocols for halogenated nitrobenzenes .
Research Findings and Implications
Substituent Effects on Reactivity: The nitro (-NO₂) group at position 1 is strongly electron-withdrawing, directing further substitutions to meta positions. Bromo (-Br) and fluoro (-F) substituents exert ortho/para-directing effects but deactivate the ring.
This underscores the need for further toxicological studies on methylated nitrobenzenes.
Safety Profiles :
- Analogous compounds (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) highlight risks of dermal exposure and inhalation, necessitating PPE and ventilation in laboratory settings .
Biological Activity
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is an aromatic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro groups attached to a benzene ring, which significantly influence its reactivity and interactions with biological systems.
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common synthetic route includes the bromination of 4-fluoro-3-methyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions are optimized to ensure selective bromination at the desired position on the benzene ring .
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrFNO2 |
| Molecular Weight | 220.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow crystalline solid |
Biological Activity
This compound exhibits significant biological activities, particularly in enzyme-catalyzed reactions involving aromatic compounds. Its nitro group can participate in redox reactions, while the halogen substituents (bromine and fluorine) can modulate the compound's reactivity and binding affinity to various biological targets .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can act as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring, which may facilitate nucleophilic attack by biological nucleophiles . Additionally, the presence of bromine and fluorine can influence the compound's hydrophobicity and overall molecular stability, affecting its bioavailability and pharmacokinetics.
Case Studies
Recent studies have explored the application of this compound in medicinal chemistry:
- Anticancer Activity : Research has indicated that derivatives of this compound show promise in inhibiting cancer cell proliferation. For instance, modifications to the nitro group have been linked to enhanced cytotoxicity against specific cancer cell lines .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme-catalyzed reactions, demonstrating its ability to act as an inhibitor for certain enzymes involved in metabolic pathways .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
